molecular formula C23H17NO5S B2696847 N-[(2Z)-3-(benzenesulfonyl)-2H-chromen-2-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine CAS No. 1322236-95-2

N-[(2Z)-3-(benzenesulfonyl)-2H-chromen-2-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No.: B2696847
CAS No.: 1322236-95-2
M. Wt: 419.45
InChI Key: DUQAIZBNKXMHKD-VHXPQNKSSA-N
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Description

N-[(2Z)-3-(Benzenesulfonyl)-2H-chromen-2-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine is a hybrid heterocyclic compound combining a 2,3-dihydro-1,4-benzodioxin scaffold with a chromen-2-ylidene moiety functionalized by a benzenesulfonyl group. The (2Z) configuration denotes the stereochemistry of the chromene double bond. This structure integrates sulfonamide and benzodioxin pharmacophores, which are associated with diverse biological activities, including anti-diabetic, antibacterial, and anti-inflammatory effects .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)chromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO5S/c25-30(26,18-7-2-1-3-8-18)22-14-16-6-4-5-9-19(16)29-23(22)24-17-10-11-20-21(15-17)28-13-12-27-20/h1-11,14-15H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQAIZBNKXMHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N=C3C(=CC4=CC=CC=C4O3)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(benzenesulfonyl)-2H-chromen-2-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with benzenesulfonyl chloride in an aqueous alkaline medium to yield the intermediate N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide . This intermediate is then reacted with chromen-2-imine under specific conditions to form the final product. The reaction conditions often include the use of solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and concentration of reactants can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(benzenesulfonyl)-2H-chromen-2-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential therapeutic applications. Its structural features suggest several biological activities:

  • Antidiabetic Properties : Research has indicated that derivatives of this compound can inhibit α-glucosidase, an enzyme linked to carbohydrate metabolism. A study synthesized a series of related compounds to evaluate their anti-diabetic potentials, confirming their efficacy in enzyme inhibition .
  • Anticancer Activity : Similar chromone derivatives have been investigated for their ability to induce apoptosis in cancer cells. The presence of the benzenesulfonyl group enhances interactions with biological targets, potentially leading to the development of anticancer agents.

Agricultural Chemistry

In the realm of agricultural chemistry, this compound may serve as a key ingredient in formulating agrochemicals:

  • Pesticide Development : The sulfonamide moiety is known to improve the effectiveness of pesticides by enhancing their ability to penetrate plant tissues and target pests more efficiently. This compound's derivatives could be explored for developing new crop protection products .

Material Science

The unique structural properties of N-[(2Z)-3-(benzenesulfonyl)-2H-chromen-2-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine also open avenues in material science:

  • Advanced Materials : Researchers are investigating its potential in creating materials with specific electrical or thermal properties. Such materials could be beneficial in electronics and energy applications, where performance and efficiency are critical .

Biochemical Research

This compound acts as a valuable tool in biochemical assays:

  • Enzyme Interaction Studies : It can be used to study enzyme interactions and cellular processes due to its ability to mimic substrates or inhibitors in biochemical pathways. This capability aids researchers in understanding complex biological systems .

Environmental Applications

The environmental impact of chemical compounds is increasingly important:

  • Sustainable Practices : Investigations into this compound's role in developing biodegradable materials or sustainable chemical processes are ongoing. Its structural characteristics may contribute to environmentally friendly solutions in various applications .

Summary Table of Applications

Application AreaPotential UsesReferences
Medicinal ChemistryAntidiabetic agents, anticancer drugs
Agricultural ChemistryPesticide formulations
Material ScienceAdvanced electronic materials
Biochemical ResearchEnzyme interaction studies
Environmental ApplicationsBiodegradable materials and sustainable practices

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(benzenesulfonyl)-2H-chromen-2-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects. The chromen-2-imine core and benzodioxin moiety may also contribute to the compound’s activity by interacting with different molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related derivatives containing the 2,3-dihydro-1,4-benzodioxin-6-amine core or sulfonamide groups. Key differences in substituents, biological activities, and synthetic strategies are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Biological Activity Molecular Weight (g/mol) Reference(s)
N-[(2Z)-3-(Benzenesulfonyl)-2H-chromen-2-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine Chromen-2-ylidene, benzenesulfonyl Not explicitly reported (potential multi-target) ~443.48 (estimated) N/A
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) 4-Methylbenzenesulfonyl Antibacterial (synthesized for inflammatory ailments) 317.35
2-[2,3-Dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(substituted-phenyl)acetamides (7a-l) Phenylsulfonyl, substituted phenylacetamide Anti-diabetic (α-glucosidase inhibition) ~391–460 (varies)
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-prop-2-enyl-1,3-thiazol-2-amine Thiazol-2-amine, propenyl Not reported ~272.34
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine Imidazol-2-amine Not reported ~231.26

Key Observations

Structural Diversity: The target compound’s chromen-2-ylidene group distinguishes it from simpler sulfonamide derivatives (e.g., compound 3 in Table 1), which lack extended π-conjugated systems. This moiety may enhance electronic interactions with biological targets .

Biological Activity :

  • Sulfonamide-linked benzodioxin derivatives (e.g., 3 , 7a-l ) exhibit antibacterial and α-glucosidase inhibitory activities, with IC₅₀ values for anti-diabetic analogs ranging from 81.12–86.31 μM . The target compound’s benzenesulfonyl group may similarly engage in hydrogen bonding or hydrophobic interactions with enzymes like α-glucosidase .
  • Thiazole- and imidazole-containing analogs (e.g., compounds in ) lack reported bioactivity data, underscoring the need for further studies on the pharmacological impact of heterocyclic appendages.

Synthetic Approaches :

  • The target compound’s synthesis likely parallels methods for N-(2,3-dihydro-1,4-benzodioxin-6-yl) benzenesulfonamide (compound 3 ), which involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides under basic conditions .
  • Chromen-2-ylidene incorporation may require additional steps, such as condensation reactions or metal-catalyzed coupling, as seen in chromene-based syntheses .

Physicochemical Properties :

  • The benzenesulfonyl group enhances stability and electron-withdrawing effects , which are critical for enzyme inhibition .
  • Compared to smaller analogs (e.g., molecular weight ~231–317 g/mol), the target compound’s larger size (~443 g/mol) may affect pharmacokinetic properties like absorption and metabolism.

Biological Activity

N-[(2Z)-3-(benzenesulfonyl)-2H-chromen-2-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a chromene core fused with a benzenesulfonyl group and a dihydro-benzodioxin moiety. The structural formula can be represented as:

C19H18N2O5S\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_5\text{S}

This unique combination of functional groups contributes to its pharmacological properties and interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the chromene backbone through cyclization reactions.
  • Sulfonation to introduce the benzenesulfonyl group.
  • Amine substitution to yield the final product.

Optimizing reaction conditions is crucial for achieving high yields and purity.

1. Enzyme Inhibition

Research indicates that derivatives of this compound can exhibit significant enzyme inhibition properties:

  • Acetylcholinesterase Inhibition : Some derivatives have shown moderate inhibitory potential against acetylcholinesterase (AChE), an enzyme involved in neurotransmission. For instance, certain compounds exhibited IC50 values around 26.25 μM, indicating promising activity in neurodegenerative disease models .
CompoundIC50 (μM)Target Enzyme
5j26.25AChE
5d58.13AChE

2. Antidiabetic Activity

Compounds similar to this compound have been evaluated for their potential as antidiabetic agents through inhibition of α-glucosidase. Some derivatives demonstrated moderate activity with IC50 values ranging from 74.52 μM to 83.52 μM .

3. Antimicrobial Properties

The biological evaluation of related sulfonamide derivatives has revealed antimicrobial activity against various pathogens:

  • Compounds were tested against Gram-positive and Gram-negative bacteria , showing selective activity against certain strains .

4. Other Biological Activities

Compounds containing the benzodioxane moiety are known for a broad spectrum of biological activities including:

  • Anti-inflammatory effects
  • Antioxidant properties

These activities suggest potential applications in treating inflammatory diseases and oxidative stress-related conditions.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Competitive inhibition at enzyme active sites, particularly for AChE and α-glucosidase.
  • Interaction with cellular signaling pathways , potentially influencing metabolic processes linked to diabetes and neurodegeneration.

Case Studies

Case Study 1: Acetylcholinesterase Inhibition

A study involving synthesized sulfonamide derivatives reported that specific compounds demonstrated significant AChE inhibition, suggesting therapeutic potential in Alzheimer's disease models . The structure-function relationship was analyzed to optimize efficacy.

Case Study 2: Antidiabetic Activity

In vitro studies highlighted the potential of these compounds as α-glucosidase inhibitors, providing insights into their applicability in managing type 2 diabetes . Further research is warranted to evaluate their effectiveness in vivo.

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